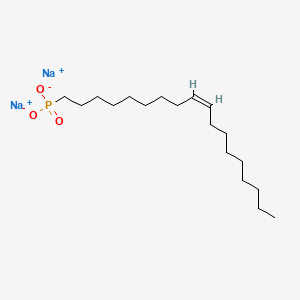
Sodium (Z)-octadec-9-en-1-yl phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-octadec-9-en-1-yl phosphonate is a phosphonate compound characterized by the presence of a long aliphatic chain and a phosphonate group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications. The presence of the (Z)-configuration indicates that the double bond in the aliphatic chain is in the cis configuration, which can influence the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-octadec-9-en-1-yl phosphonate typically involves the reaction of octadec-9-en-1-ol with a phosphonating agent such as phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3). The reaction is usually carried out in the presence of a base like sodium hydroxide (NaOH) to neutralize the hydrochloric acid (HCl) formed during the reaction. The general reaction scheme is as follows:
Octadec-9-en-1-ol+PCl3+NaOH→Sodium (Z)-octadec-9-en-1-yl phosphonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium (Z)-octadec-9-en-1-yl phosphonate can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated compound.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated aliphatic phosphonates.
Substitution: Phosphonate esters and amides.
Applications De Recherche Scientifique
Sodium (Z)-octadec-9-en-1-yl phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Sodium (Z)-octadec-9-en-1-yl phosphonate is primarily attributed to its surfactant properties. The compound can interact with lipid membranes, disrupting their structure and function. This interaction is facilitated by the amphiphilic nature of the molecule, with the hydrophobic aliphatic chain embedding into lipid bilayers and the hydrophilic phosphonate group interacting with the aqueous environment. This disruption can lead to increased membrane permeability and potential antimicrobial effects.
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another surfactant with a shorter aliphatic chain.
Sodium lauryl ether sulfate (SLES): A surfactant with an ether linkage in the aliphatic chain.
Sodium stearoyl lactylate: A surfactant with a lactylate group.
Uniqueness: Sodium (Z)-octadec-9-en-1-yl phosphonate is unique due to its long aliphatic chain and the presence of a phosphonate group, which imparts distinct chemical and physical properties. The (Z)-configuration of the double bond also influences its interaction with lipid membranes, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
61392-10-7 |
|---|---|
Formule moléculaire |
C18H35Na2O3P |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
disodium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C18H37O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;; |
Clé InChI |
OVYRNOBRPQGGAF-XXAVUKJNSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


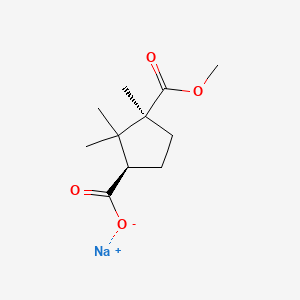
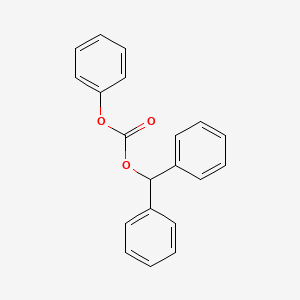
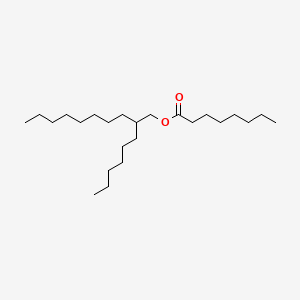
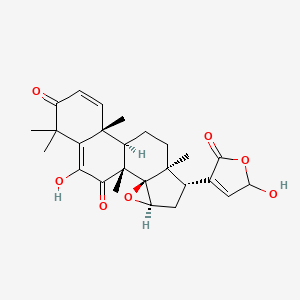
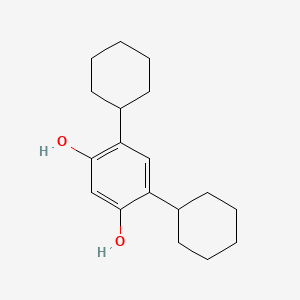
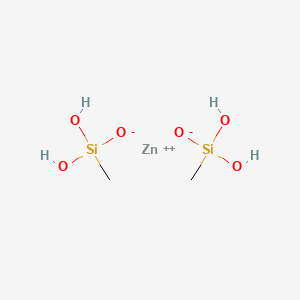

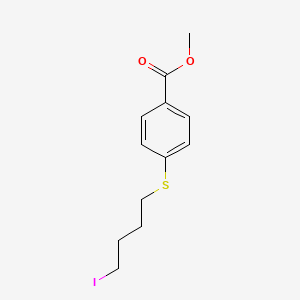




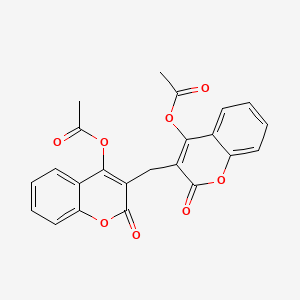
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
